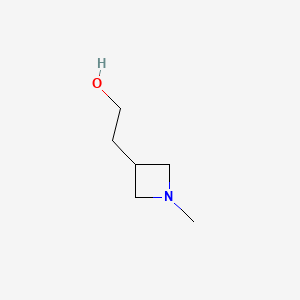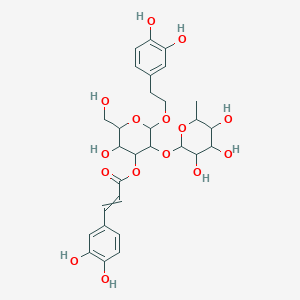
4/'-n-Octylbiphenyl-4-boronic acid, 97per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4/'-n-Octylbiphenyl-4-boronic acid is an organoboron compound with the molecular formula C20H27BO3. It is a white to light yellow solid that is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4/'-n-Octylbiphenyl-4-boronic acid typically involves the reaction of 4-bromo-n-octylbiphenyl with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling process .
Industrial Production Methods: On an industrial scale, the production of 4/'-n-Octylbiphenyl-4-boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4/'-n-Octylbiphenyl-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
4/'-n-Octylbiphenyl-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4/'-n-Octylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Biphenylboronic acid: Similar in structure but lacks the octyl group, making it less hydrophobic.
4-Pentyloxyphenylboronic acid: Contains a pentyloxy group instead of an octyl group, affecting its solubility and reactivity.
4-Nitrophenylboronic acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4/'-n-Octylbiphenyl-4-boronic acid is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity in organic solvents. This makes it particularly useful in the synthesis of hydrophobic organic compounds and materials .
Eigenschaften
CAS-Nummer |
152397-22-3 |
|---|---|
Molekularformel |
C20H27BO2 |
Molekulargewicht |
310.23818 |
Synonyme |
4/'-n-Octylbiphenyl-4-boronic acid, 97% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)



